molecular formula C11H10O4 B7949163 3-[2-(ACETYLOXY)PHENYL]PROP-2-ENOIC ACID

3-[2-(ACETYLOXY)PHENYL]PROP-2-ENOIC ACID

Cat. No.: B7949163
M. Wt: 206.19 g/mol
InChI Key: UXOWQQCLBQBRMQ-UHFFFAOYSA-N
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Description

3-[2-(ACETYLOXY)PHENYL]PROP-2-ENOIC ACID is an organic compound with the molecular formula C11H10O4 It is a derivative of cinnamic acid, where the phenyl ring is substituted with an acetoxy group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(ACETYLOXY)PHENYL]PROP-2-ENOIC ACID can be achieved through several methods. One common approach involves the reaction of 2-acetoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of catalytic processes to enhance the yield and purity of the final product. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(ACETYLOXY)PHENYL]PROP-2-ENOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[2-(ACETYLOXY)PHENYL]PROP-2-ENOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(ACETYLOXY)PHENYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. Additionally, its antioxidant properties may involve the scavenging of free radicals and the upregulation of antioxidant enzymes.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: The parent compound of 3-[2-(ACETYLOXY)PHENYL]PROP-2-ENOIC ACID, known for its use in flavorings and fragrances.

    2-Acetoxycinnamic Acid: A closely related compound with similar chemical properties.

    3-(2-Hydroxyphenyl)-2-propenoic Acid: Another derivative of cinnamic acid with a hydroxyl group instead of an acetoxy group.

Uniqueness

This compound is unique due to the presence of the acetoxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2-acetyloxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-8(12)15-10-5-3-2-4-9(10)6-7-11(13)14/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOWQQCLBQBRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55620-18-3
Record name 3-[2-(Acetyloxy)phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55620-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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